

# m-PEG9-NHS ester molecular weight and formula

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## Compound of Interest

Compound Name: *m*-PEG9-NHS ester

Cat. No.: B609305

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An In-depth Technical Guide to **m-PEG9-NHS Ester** for Researchers and Drug Development Professionals

## Introduction

**m-PEG9-NHS ester** is a monodisperse polyethylene glycol (PEG) linker functionalized with a terminal N-hydroxysuccinimide (NHS) ester. This heterobifunctional reagent serves as a crucial tool in bioconjugation and drug development. The methoxy-capped PEG chain imparts hydrophilicity and biocompatibility to molecules, which can improve solubility and reduce immunogenicity. The NHS ester group provides a highly efficient and specific means of covalently attaching the PEG linker to primary amines (-NH<sub>2</sub>) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2]

One of its most significant applications is in the burgeoning field of targeted protein degradation as a linker for Proteolysis Targeting Chimeras (PROTACs).[3] In PROTAC design, the PEG linker connects a ligand that binds to a target protein with another that recruits an E3 ubiquitin ligase.[4][5] The length and flexibility of the PEG9 chain are critical for facilitating the formation of a stable ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.

## Core Properties of m-PEG9-NHS Ester

The following table summarizes the key quantitative data for **m-PEG9-NHS ester**, consolidating information from multiple suppliers.

Property	Value	Citations
CAS Number	1316189-13-5	
Molecular Formula	C <sub>24</sub> H <sub>43</sub> NO <sub>13</sub>	
Molecular Weight	553.6 g/mol	
Purity	≥95% - 98%	
Solubility	Soluble in DMSO, DMF, DCM (Dichloromethane)	
Storage Conditions	-20°C, under desiccant	
Appearance	White to off-white solid or viscous oil	

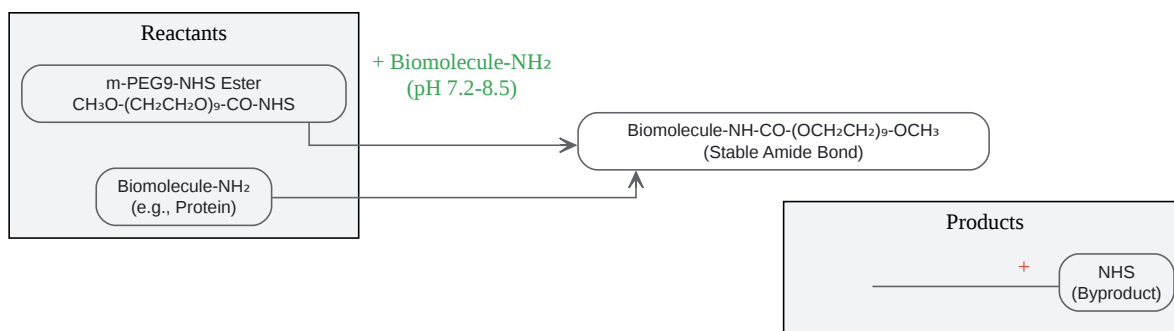
Note: The NHS ester moiety is susceptible to hydrolysis. The reagent should be equilibrated to room temperature before opening and used immediately after reconstitution. Stock solutions are not recommended for long-term storage.

## Reaction Mechanism and Applications

The primary utility of **m-PEG9-NHS ester** stems from the reactivity of the NHS ester group toward nucleophilic primary amines.

### Bioconjugation Reaction

The reaction proceeds via nucleophilic acyl substitution, where an unprotonated primary amine on a biomolecule attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. This chemistry is highly selective for primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amine of lysine residues. The optimal pH for this reaction is typically between 7.2 and 8.5, which balances the need for a deprotonated amine nucleophile against the competing hydrolysis of the NHS ester in aqueous buffers.



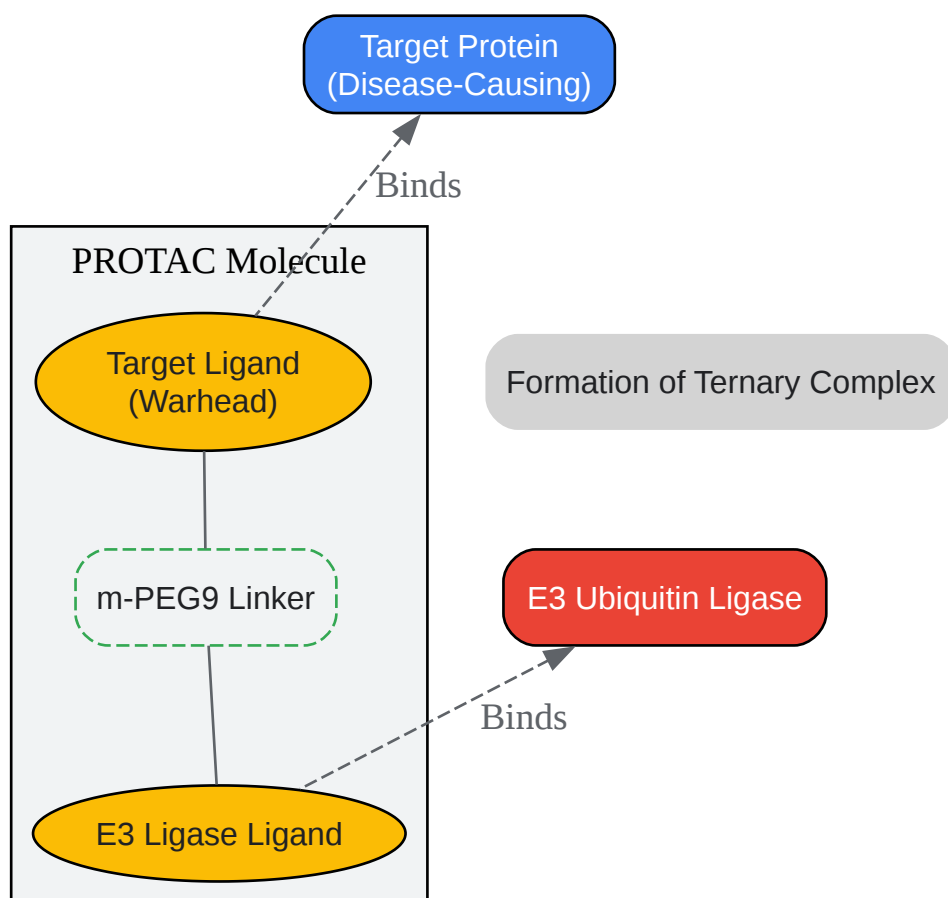
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Caption: Reaction of **m-PEG9-NHS ester** with a primary amine to form a stable amide conjugate.

## Application in PROTAC Development

In PROTACs, the linker is not merely a spacer but an active contributor to the molecule's efficacy. PEG-based linkers like **m-PEG9-NHS ester** are widely used due to several advantageous properties:

- **Hydrophilicity:** Improves the solubility of the often-hydrophobic PROTAC molecule, enhancing bioavailability.
- **Biocompatibility:** PEGs are well-tolerated in biological systems.
- **Flexibility and Length:** The nine ethylene glycol units provide a specific length and conformational flexibility that is crucial for enabling the PROTAC to orient the target protein and E3 ligase correctly, thereby promoting the formation of a productive ternary complex for ubiquitination.



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Caption: Role of the m-PEG9 linker in a PROTAC, bridging the target protein and an E3 ligase.

## Experimental Protocols

This section provides a general methodology for labeling a protein, such as an IgG antibody, with **m-PEG9-NHS ester**. The protocol is synthesized from established procedures for PEG-NHS ester conjugations.

## Materials Required

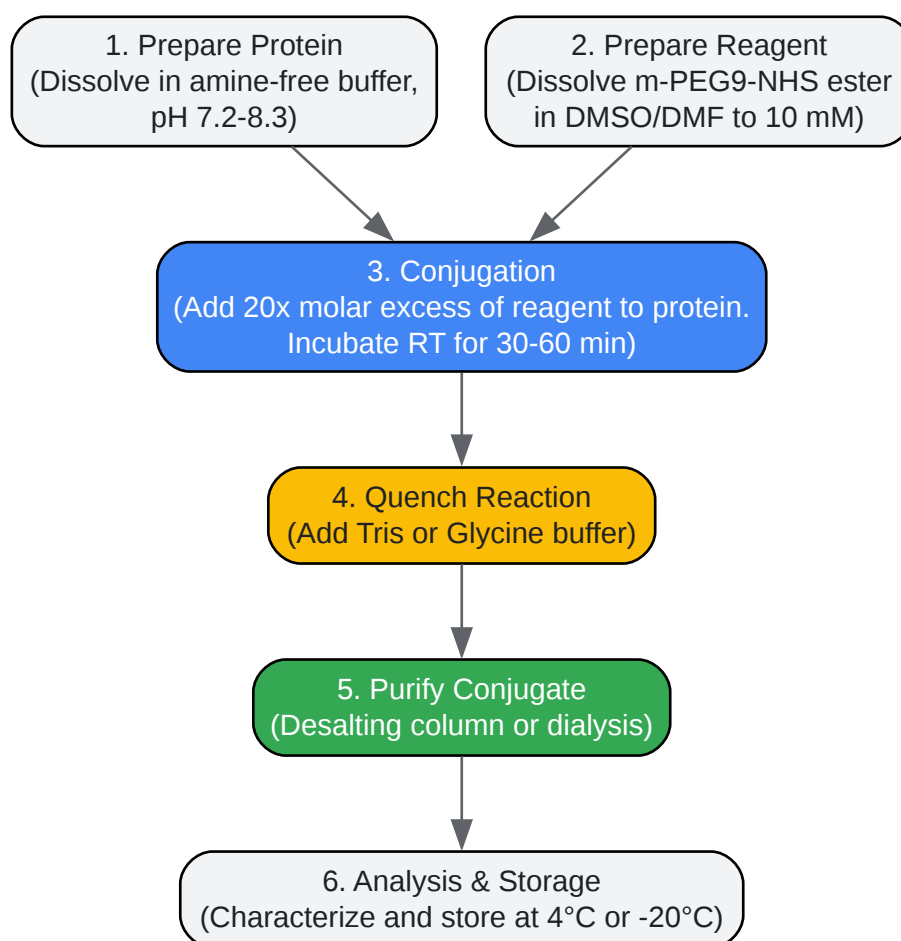
- **m-PEG9-NHS ester**
- Protein (e.g., IgG antibody)
- Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3.

- Anhydrous organic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
- Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5, or 1 M glycine.
- Purification System: Desalting column (e.g., Zeba™ Spin) or dialysis cassette for buffer exchange and removal of excess reagent.

## Labeling Procedure

- Preparation of Protein:
  - Dissolve or buffer-exchange the protein into the chosen amine-free Reaction Buffer at a concentration of 1-10 mg/mL.
- Preparation of **m-PEG9-NHS Ester** Solution:
  - Equilibrate the vial of **m-PEG9-NHS ester** to room temperature before opening to prevent moisture condensation.
  - Immediately before use, prepare a 10 mM solution by dissolving the required amount of the reagent in anhydrous DMSO or DMF. For example, dissolve ~5.5 mg in 1 mL of solvent. Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.
- Conjugation Reaction:
  - Add a 10- to 20-fold molar excess of the 10 mM **m-PEG9-NHS ester** solution to the protein solution. The optimal ratio may need to be determined empirically depending on the desired degree of labeling.
  - Ensure the volume of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to maintain protein stability.
  - Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
- Quenching the Reaction (Optional but Recommended):
  - To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per 1 mL of reaction).

- Incubate for an additional 15-30 minutes at room temperature.
- Purification of the Conjugate:
  - Remove unreacted **m-PEG9-NHS ester** and the NHS byproduct by running the reaction mixture through a desalting column or by dialysis against PBS.
- Storage:
  - Store the purified PEGylated protein under the same conditions that are optimal for the unmodified protein.



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Caption: Standard experimental workflow for protein labeling with **m-PEG9-NHS ester**.

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## References

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